molecular formula C20H19NO6S B2563815 3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE CAS No. 1448078-30-5

3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE

Cat. No.: B2563815
CAS No.: 1448078-30-5
M. Wt: 401.43
InChI Key: ULWXJYRVRIXZPS-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE is a complex organic compound that features both benzenesulfonyl and benzodioxole groups

Scientific Research Applications

3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the synthesis of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Group: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Introduction of the But-2-yn-1-yl Group: This involves the alkylation of the benzodioxole with a suitable alkyne, such as propargyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Benzenesulfonyl Group: This step involves the sulfonation of benzene using sulfur trioxide or chlorosulfonic acid to form benzenesulfonyl chloride.

    Coupling Reaction: The final step involves coupling the benzenesulfonyl chloride with the benzodioxole derivative in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Mechanism of Action

The mechanism of action of 3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one

Uniqueness

3-(BENZENESULFONYL)-N-[4-(2H-1,3-BENZODIOXOL-5-YLOXY)BUT-2-YN-1-YL]PROPANAMIDE is unique due to its combination of benzenesulfonyl and benzodioxole groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-20(10-13-28(23,24)17-6-2-1-3-7-17)21-11-4-5-12-25-16-8-9-18-19(14-16)27-15-26-18/h1-3,6-9,14H,10-13,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWXJYRVRIXZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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